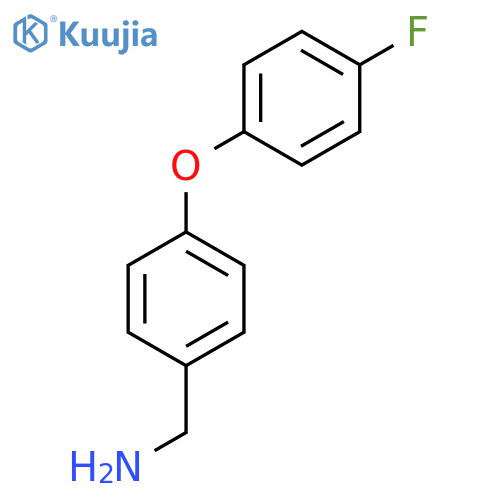

Cas no 179057-32-0 (1-4-(4-Fluorophenoxy)phenylmethanamine)

1-4-(4-Fluorophenoxy)phenylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-[4-(4-fluorophenoxy)phenyl]methanamine

- [4-(4-fluorophenoxy)phenyl]methanamine

- AKOS B022088

- ART-CHEM-BB B022088

- 4-(4-Fluorophenoxy)benzyl amine

- 1-[4-(4-fluorophenoxy)phenyl]methanamine, AldrichCPR

- D87937

- AKOS000218127

- BBL040102

- 179057-32-0

- CS-0235139

- 4-(4-fluorophenoxy)benzylamine

- EN300-15322

- MFCD04971078

- 4-(4-fluoro-phenoxy)-benzylamine

- J-504108

- J-519301

- ZB1774

- SB77226

- (4-(4-fluorophenoxy)phenyl)methanamine

- SCHEMBL919783

- DTXSID80397480

- 4-(4-fluorophenyloxy)benzylamine

- 1-(4-(4-fluorophenoxy)phenyl)methanamine

- STK349852

- ZQTJTARQSZTPGD-UHFFFAOYSA-N

- 7-Methoxy-thieno[2,3-b]quinolin-2-carboxylic acid

- HMS1781K06

- 1-4-(4-Fluorophenoxy)phenylmethanamine

-

- MDL: MFCD04971078

- インチ: 1S/C13H12FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2

- InChIKey: ZQTJTARQSZTPGD-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)OC1C=CC(=CC=1)CN

計算された属性

- せいみつぶんしりょう: 217.09036

- どういたいしつりょう: 217.090292168g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 317.5±32.0 °C at 760 mmHg

- フラッシュポイント: 145.8±25.1 °C

- PSA: 35.25

- じょうきあつ: 0.0±0.7 mmHg at 25°C

1-4-(4-Fluorophenoxy)phenylmethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 25

- セキュリティの説明: 45

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-4-(4-Fluorophenoxy)phenylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-15322-0.5g |

[4-(4-fluorophenoxy)phenyl]methanamine |

179057-32-0 | 0.5g |

$22.0 | 2023-02-09 | ||

| Enamine | EN300-15322-100mg |

[4-(4-fluorophenoxy)phenyl]methanamine |

179057-32-0 | 100mg |

$19.0 | 2023-09-26 | ||

| Enamine | EN300-15322-2500mg |

[4-(4-fluorophenoxy)phenyl]methanamine |

179057-32-0 | 2500mg |

$47.0 | 2023-09-26 | ||

| 1PlusChem | 1P00APU7-500mg |

1-[4-(4-FLUOROPHENOXY)PHENYL]METHANAMINE |

179057-32-0 | 97% | 500mg |

$163.00 | 2024-06-18 | |

| Aaron | AR00AQ2J-1g |

1-[4-(4-FLUOROPHENOXY)PHENYL]METHANAMINE |

179057-32-0 | 97% | 1g |

$266.00 | 2025-02-11 | |

| A2B Chem LLC | AE99247-500mg |

1-[4-(4-FLUOROPHENOXY)PHENYL]METHANAMINE |

179057-32-0 | 97% | 500mg |

$177.00 | 2024-04-20 | |

| A2B Chem LLC | AE99247-5g |

1-[4-(4-FLUOROPHENOXY)PHENYL]METHANAMINE |

179057-32-0 | 97% | 5g |

$760.00 | 2024-04-20 | |

| Aaron | AR00AQ2J-500mg |

1-[4-(4-FLUOROPHENOXY)PHENYL]METHANAMINE |

179057-32-0 | 97% | 500mg |

$180.00 | 2025-02-11 | |

| Aaron | AR00AQ2J-5g |

1-[4-(4-FLUOROPHENOXY)PHENYL]METHANAMINE |

179057-32-0 | 97% | 5g |

$786.00 | 2025-02-11 | |

| Crysdot LLC | CD12131190-1g |

1-[4-(4-fluorophenoxy)phenyl]methanamine |

179057-32-0 | 95+% | 1g |

$515 | 2024-07-24 |

1-4-(4-Fluorophenoxy)phenylmethanamine 関連文献

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

1-4-(4-Fluorophenoxy)phenylmethanamineに関する追加情報

Introduction to 1-4-(4-Fluorophenoxy)phenylmethanamine (CAS No. 179057-32-0)

1-4-(4-Fluorophenoxy)phenylmethanamine, chemically designated as C₁₆H₁₃FO₂N, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. With a CAS number of 179057-32-0, it represents a specialized molecule that has been the subject of extensive research and investigation.

The molecular structure of 1-4-(4-Fluorophenoxy)phenylmethanamine consists of a phenyl ring substituted with a 4-fluorophenoxy group and an amine functional group at the methanamino position. This particular arrangement of functional groups imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for further exploration in medicinal chemistry. The presence of the fluorine atom in the 4-fluorophenoxy moiety is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their promising pharmacological profiles. Studies have demonstrated that the introduction of fluorine atoms into aromatic rings can significantly alter the electronic properties of molecules, thereby influencing their interactions with biological targets. In the case of 1-4-(4-Fluorophenoxy)phenylmethanamine, the fluorine atom is expected to play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties.

One of the most compelling aspects of 1-4-(4-Fluorophenoxy)phenylmethanamine is its potential as a building block for more complex drug candidates. Researchers have leveraged its structural framework to design novel molecules with enhanced therapeutic efficacy and reduced side effects. For instance, derivatives of this compound have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The amine group provides a versatile site for further functionalization, allowing chemists to tailor the molecule to specific biological targets.

The synthesis of 1-4-(4-Fluorophenoxy)phenylmethanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly useful in constructing the desired molecular framework.

Recent advancements in computational chemistry have also contributed to the understanding of 1-4-(4-Fluorophenoxy)phenylmethanamine's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its potential therapeutic effects. These computational approaches complement traditional experimental methods, offering a more comprehensive view of the compound's pharmacological properties.

The pharmacological profile of 1-4-(4-Fluorophenoxy)phenylmethanamine is still under active investigation, but preliminary studies suggest that it exhibits promising activities against various diseases. For example, it has shown potential in inhibiting enzymes involved in inflammation and cancer progression. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders.

In conclusion, 1-4-(4-Fluorophenoxy)phenylmethanamine (CAS No. 179057-32-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it a valuable asset in the development of novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

179057-32-0 (1-4-(4-Fluorophenoxy)phenylmethanamine) 関連製品

- 869945-30-2(1-2-(4-fluorophenoxy)phenylmethanamine)

- 103244-14-0(Phenol, 4,4'-[1,2-di(ethyl-2,2,2-d3)-1,2-ethanediyl]bis-, (R*,S*)-)

- 1215327-33-5(Pamoic Acid-d10)

- 896349-52-3(N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)

- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)

- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)

- 852627-74-8(1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole)

- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)

- 898409-86-4(7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)